molecular formula C10H12BrNOS B1518911 (5-Bromothiophen-3-yl)-piperidin-1-yl-methanone CAS No. 1147327-26-1

(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone

Cat. No. B1518911
M. Wt: 274.18 g/mol
InChI Key: LSPNXYSIVQVWTH-UHFFFAOYSA-N
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Description

The compound is a derivative of bromothiophene, which is a type of aromatic compound that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a bromine atom . It also seems to contain a piperidine ring, which is a common feature in many pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo could include those typical of bromothiophenes and piperidines. These might involve reactions at the bromine site or the nitrogen in the piperidine ring.


Physical And Chemical Properties Analysis

Based on its structure, we can hypothesize that it might have properties similar to other bromothiophenes and piperidines . These compounds are often solid at room temperature and may have a strong odor .

Safety And Hazards

As with any chemical compound, handling “(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone” would require appropriate safety measures. The specific safety and hazard information isn’t available in the sources I found .

properties

IUPAC Name

(5-bromothiophen-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-9-6-8(7-14-9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPNXYSIVQVWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone

Synthesis routes and methods I

Procedure details

To a solution of 5-bromothiophene-3-carboxylic acid (1.03 g, 5.00 mmol) in acetonitrile (10 mL), were added HATU (2.09 g, 5.50 mmol), DIPEA (2.6 mL, 15.0 mmol) and piperidine (1.0 mL, 10.0 mmol) and the reaction mixture was stirred at room temperature for 24 h. The reaction mixture was diluted with ethyl acetate (75 mL) and was washed with saturated aqueous citric acid (2×50 mL). The organic layer was concentrated in vacuo and the resultant residue was loaded onto an SCX-2 cartridge. Eluting with acetonitrile and evaporation of the organic fraction in vacuo afforded the title compound as an off-white solid (1.00 g, 73%). LCMS (Method B): RT=3.3 min, M+H+=274.
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

5-Bromo-thiophene-3-carboxylic acid (150 mg, 0.72 mmol) was dissolved in DMF (3 mL). DIPEA (2.16 mmol), HATU (0.72 mmol) and piperidine (0.72 mmol) were added and the reaction mixture stirred at room temperature for 1 hour. The mixture was partitioned between ethyl acetate and water and the organic solution separated, washed with 1 N hydrochloric acid, dried over magnesium sulfate, filtered and the solvent evaporated. The residue was purified by flash chromatography on silica, eluting with 0%-50% ethyl acetate in cyclohexane. The fractions containing the desired product were concentrated under vacuum to give the title compound (86 mg). LCMS m/z 273.97 [M+H]+ R.T.=3.19 min (Analytical Method 5).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.16 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.72 mmol
Type
reactant
Reaction Step Two
Quantity
0.72 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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